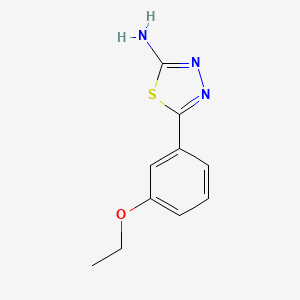
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research for the study of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to have potential therapeutic effects for this disease.
作用机制
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide inhibits the activity of CFTR by binding to the regulatory domain of the protein, which prevents the opening of the chloride channel. This leads to a decrease in chloride ion transport across cell membranes, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of mucus secretion, the reduction of airway surface liquid volume, and the inhibition of bacterial growth. It has also been shown to have potential therapeutic effects for CF, such as the restoration of CFTR function and the improvement of lung function.
实验室实验的优点和局限性
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for CFTR inhibition, its ability to be used in both in vitro and in vivo experiments, and its availability as a commercial product. However, there are also some limitations, such as its potential off-target effects and the need for careful dose optimization.
未来方向
There are several future directions for the use of 4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide in scientific research. One potential direction is the investigation of its potential therapeutic effects for other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea. Another direction is the development of more potent and selective CFTR inhibitors that can be used for the treatment of CF and other related diseases. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for its potential synergistic effects.
合成方法
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide can be synthesized through various methods, including the reaction of 4-chloro-2-fluorobenzoic acid with 3,4-dimethylphenylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide has been extensively used in scientific research for the study of CF. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. This compound has been used to investigate the role of CFTR in various physiological processes, such as airway surface liquid regulation, mucus clearance, and bacterial clearance.
属性
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(16)8-14(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNHBRIBDHEGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)


![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)


